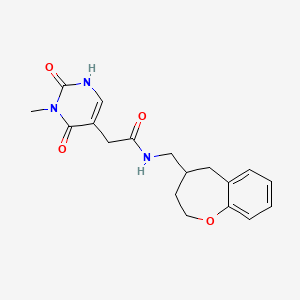![molecular formula C16H15N3O2 B5682720 ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5682720.png)
ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. It is a pyrazolopyrimidine derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, while AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
Studies have shown that ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2. The compound has also been shown to improve memory and learning by inhibiting the activity of AChE. In addition, it has been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its potential biological activities. The compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer. Further research is also needed to understand the mechanism of action of the compound and its potential side effects.
Conclusion
Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolopyrimidine derivative that has gained significant attention in scientific research due to its potential biological activities. The compound has been synthesized through various methods and has been investigated for its antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of neurodegenerative disorders. Further research is needed to understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been reported through different methods. One of the most commonly used methods involves the reaction of 7-methyl-3-phenyl-1H-pyrazolo[4,5-d]pyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 7-methyl-3-phenyl-1H-pyrazolo[4,5-d]pyrimidine-5-carboxylic acid with ethyl chloroformate and triethylamine in the presence of N,N-dimethylformamide. The yield of the compound varies depending on the method used.
Scientific Research Applications
Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential biological activities. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)13-9-17-15-14(10-18-19(15)11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSOHTBZIYCWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5682649.png)

![{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5682676.png)
![1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride](/img/structure/B5682679.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone](/img/structure/B5682687.png)


![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
![5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)

![6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B5682736.png)
![3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5682750.png)
![1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5682753.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5682759.png)